![molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a compound that belongs to the group of purine-5’-nucleotides. It is the sodium salt form of inosinic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an endogenous metabolite and is involved in several biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .
化学反应分析
Types of Reactions
5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives.
科学研究应用
5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.
Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.
Industry: It is used as a flavor enhancer in the food industry due to its umami taste
作用机制
The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .
相似化合物的比较
Similar Compounds
Guanosine 5’-monophosphate, sodium salt, hydrate: Similar in structure but contains guanine instead of hypoxanthine.
Adenosine 5’-monophosphate, sodium salt, hydrate: Contains adenine instead of hypoxanthine.
Uridine 5’-monophosphate, sodium salt, hydrate: Contains uracil instead of hypoxanthine.
Uniqueness
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is unique due to its specific role in purine metabolism and its ability to act as a precursor for both adenosine and guanosine nucleotides. This dual role makes it a versatile compound in biochemical research and industrial applications .
属性
分子式 |
C10H27N4Na2O16P |
|---|---|
分子量 |
536.29 g/mol |
IUPAC 名称 |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2 |
InChI 键 |
QKWLBOYKTJDMLH-UHFFFAOYSA-L |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


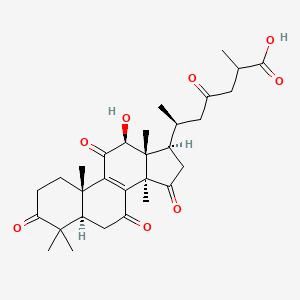
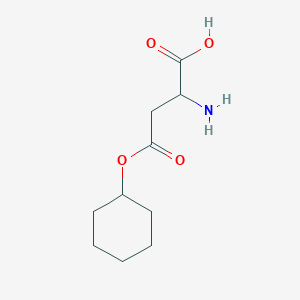

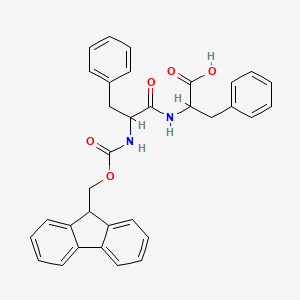
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
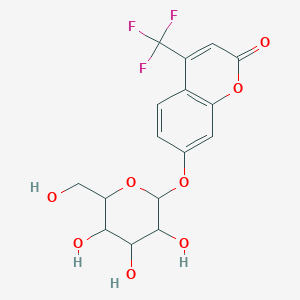
![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)
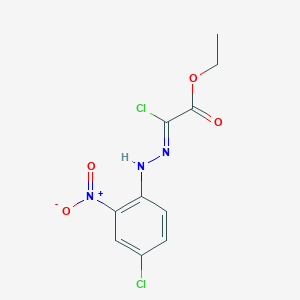
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)

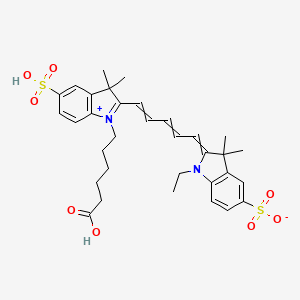
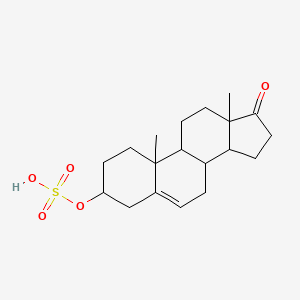
![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
